molecular formula C18H24N4O2 B2944610 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide CAS No. 950033-81-5

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide

Cat. No. B2944610
M. Wt: 328.416
InChI Key: VPQLLFFVTJNWEQ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature.



Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis Techniques and Derivatives

  • OxymaPure/DIC Synthesis Method : A study by El‐Faham et al. (2013) explored the use of OxymaPure as an additive in the synthesis of α-ketoamide derivatives, which includes compounds structurally related to the mentioned compound. This method showed advantages in terms of purity and yield compared to traditional methods (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

  • Synthesis of Novel Thiazole, Pyridone, and Chromene Derivatives : Darwish et al. (2014) focused on synthesizing new heterocyclic compounds, including sulfamoyl moieties and cyanoacetamide derivatives, potentially applicable in antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Application in Antimicrobial Agents

  • Antimicrobial Activities of Heterocyclic Substances : Behbehani et al. (2011) used 2-arylhydrazononitriles as synthons to prepare heterocyclic substances with promising antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Polymer Carrier Species for Biological Agents

  • Water-Soluble Poly(aminoaryloxy-methylamino phosphazene) : Research by Gwon (2001) involved the synthesis of water-soluble poly(aminoaryloxy-methylamino phosphazene), a polymeric carrier for biologically active agents, showcasing the potential application of similar compounds in drug delivery systems (Gwon, 2001).

Green Chemistry in Drug Synthesis

  • Green Synthesis of Analgesic and Antipyretic Agents : Reddy et al. (2014) developed environmentally friendly syntheses of analgesic and antipyretic compounds, including derivatives of N-(4-hydroxyphenyl)acetamide, demonstrating the eco-friendly approaches in synthesizing medically relevant compounds (Reddy, Ramana Reddy, & Dubey, 2014).

Safety And Hazards

Safety and hazards analysis involves understanding the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, and possible improvements in its synthesis.


properties

IUPAC Name

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14-5-7-15(8-6-14)20-16(23)11-22(2)12-17(24)21-18(13-19)9-3-4-10-18/h5-8H,3-4,9-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQLLFFVTJNWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide

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